

# Application Notes and Protocols: Cesium Hydroxide Monohydrate in Asymmetric Synthesis

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## Compound of Interest

Compound Name: Cesium hydroxide monohydrate

Cat. No.: B079797

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## Introduction

**Cesium hydroxide monohydrate** ( $\text{CsOH} \cdot \text{H}_2\text{O}$ ) is a strong inorganic base that has found utility in various organic transformations. Its high reactivity and solubility in certain organic solvents make it a compelling reagent in asymmetric synthesis, particularly in reactions requiring a potent base to facilitate the formation of stereogenic centers. These application notes provide an overview of the use of **cesium hydroxide monohydrate** in key asymmetric reactions, complete with experimental protocols and data.

## Asymmetric Phase-Transfer Catalyzed (PTC) Alkylation

The most prominent application of **cesium hydroxide monohydrate** in asymmetric synthesis is as a base in phase-transfer catalyzed (PTC) alkylations. In this methodology, a chiral quaternary ammonium salt is employed to shuttle a deprotonated prochiral substrate from the solid or aqueous phase into an organic phase where it reacts with an electrophile. The combination of the chiral catalyst and the strong base enables high levels of enantioselectivity.

A seminal example is the asymmetric alkylation of a glycine imine Schiff base, a versatile precursor for the synthesis of non-natural  $\alpha$ -amino acids. The use of solid **cesium hydroxide**

**monohydrate** under phase-transfer conditions with a specifically designed chiral catalyst leads to excellent yields and high enantiomeric excess.

## Quantitative Data for Asymmetric Alkylation of a Glycine Schiff Base Derivative

The following table summarizes the results for the benzylation of the benzophenone imine of glycine tert-butyl ester using a chiral phase-transfer catalyst and various bases.

Entry	Base (equiv.)	Temp (°C)	Time (h)	Yield (%)	ee (%)
1	CsOH·H <sub>2</sub> O (5.0)	-78	0.5	92	>99
2	CsOH·H <sub>2</sub> O (5.0)	-60	0.5	95	99
3	CsOH·H <sub>2</sub> O (5.0)	-40	0.5	95	98
4	50% aq. KOH	-40	2.0	85	91
5	50% aq. KOH	-20	1.0	91	88

Data adapted from Corey, E. J.; Noe, M. C.; Xu, F. J. Am. Chem. Soc. 1997, 119 (51), 12414–12415.

## Experimental Protocol: Asymmetric Benzylation of Glycine Schiff Base

Materials:

- N-(Diphenylmethylene)glycine tert-butyl ester
- Benzyl bromide
- **Cesium hydroxide monohydrate** (CsOH·H<sub>2</sub>O), solid

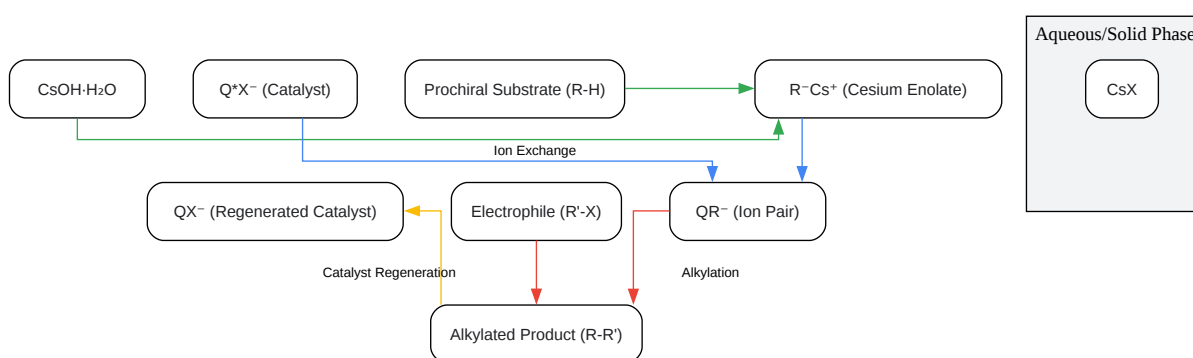
- (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine derived chiral phase-transfer catalyst
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>), anhydrous
- Toluene, anhydrous
- Argon or Nitrogen atmosphere

#### Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv) and the chiral phase-transfer catalyst (0.1 equiv).
- Add anhydrous toluene and dichloromethane in a 9:1 ratio to achieve a 0.2 M solution with respect to the glycine Schiff base.
- Cool the resulting solution to -78 °C using a dry ice/acetone bath.
- Add solid **cesium hydroxide monohydrate** (5.0 equiv) to the cooled solution under a positive pressure of argon.
- Stir the suspension vigorously for 15 minutes at -78 °C.
- Add benzyl bromide (1.2 equiv) dropwise via syringe over 5 minutes.
- Continue stirring the reaction mixture at -78 °C for 30 minutes.
- Quench the reaction by adding saturated aqueous ammonium chloride solution.
- Allow the mixture to warm to room temperature.
- Extract the aqueous layer with dichloromethane (3 x 20 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to afford the desired  $\alpha$ -benzylated glycine derivative.
- Determine the enantiomeric excess (ee%) by chiral HPLC analysis.

## Logical Workflow for Asymmetric PTC Alkylation



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- To cite this document: BenchChem. [Application Notes and Protocols: Cesium Hydroxide Monohydrate in Asymmetric Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b079797#cesium-hydroxide-monohydrate-in-asymmetric-synthesis\]](https://www.benchchem.com/product/b079797#cesium-hydroxide-monohydrate-in-asymmetric-synthesis)

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